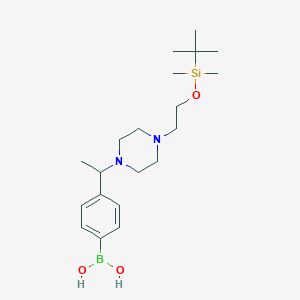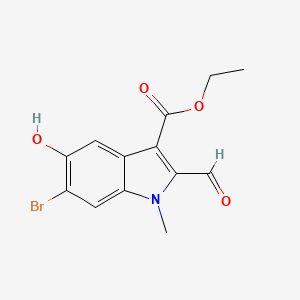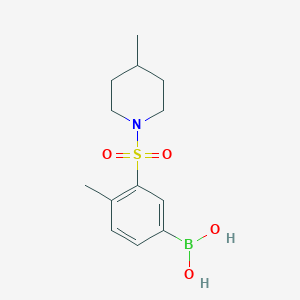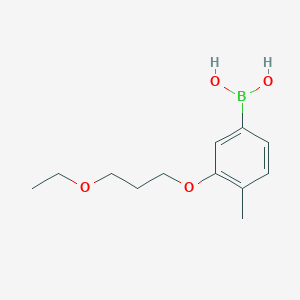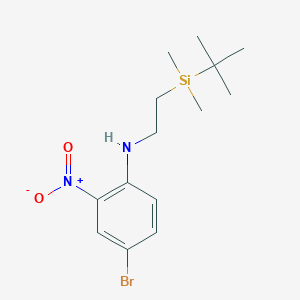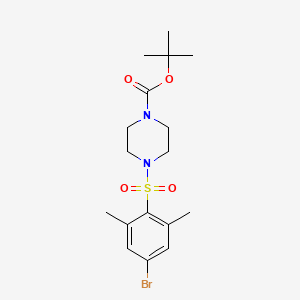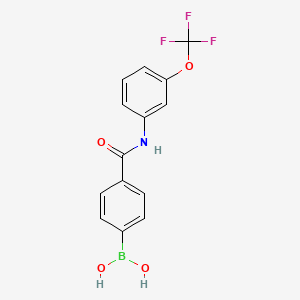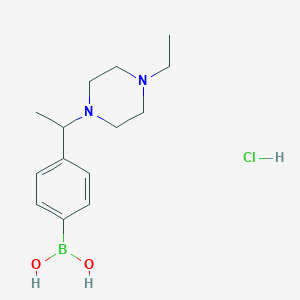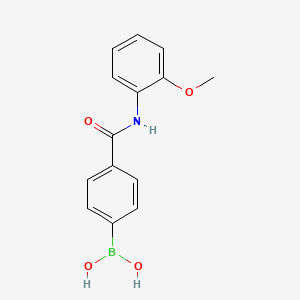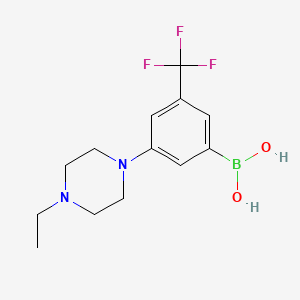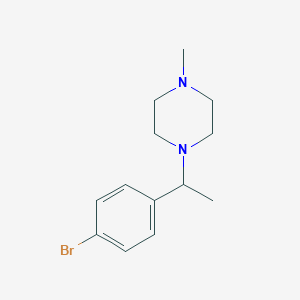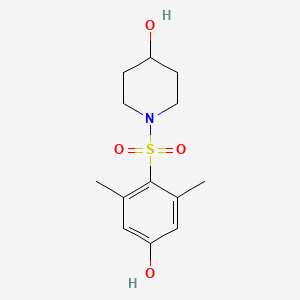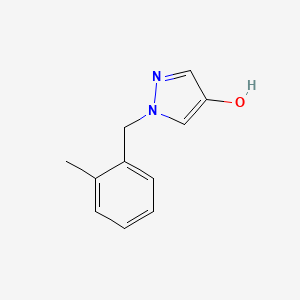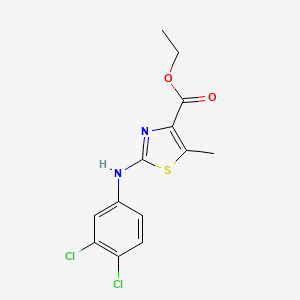
3,4-Difluoro-5-nitromandelic acid
Overview
Description
3,4-Difluoro-5-nitromandelic acid is an organic compound with the molecular formula C8H5F2NO5 It is a derivative of mandelic acid, where the aromatic ring is substituted with two fluorine atoms at the 3 and 4 positions and a nitro group at the 5 position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,4-Difluoro-5-nitromandelic acid typically involves the nitration of 3,4-difluorobenzaldehyde followed by a series of reactions to introduce the mandelic acid moiety. One common method includes:
Nitration: 3,4-Difluorobenzaldehyde is nitrated using a mixture of concentrated nitric acid and sulfuric acid to yield 3,4-difluoro-5-nitrobenzaldehyde.
Cyanohydrin Formation: The nitrobenzaldehyde is then reacted with sodium cyanide and hydrochloric acid to form the corresponding cyanohydrin.
Hydrolysis: The cyanohydrin is hydrolyzed under acidic conditions to yield this compound.
Industrial Production Methods: Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors for nitration and hydrolysis steps to ensure consistent product quality and yield.
Chemical Reactions Analysis
Types of Reactions: 3,4-Difluoro-5-nitromandelic acid undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.
Esterification: The carboxylic acid group can be esterified using alcohols in the presence of acid catalysts.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium on carbon.
Substitution: Nucleophiles such as amines or thiols, often in the presence of a base.
Esterification: Alcohols, sulfuric acid or hydrochloric acid as catalysts.
Major Products:
Reduction: 3,4-Difluoro-5-aminomandelic acid.
Substitution: Various substituted derivatives depending on the nucleophile used.
Esterification: Methyl or ethyl esters of this compound.
Scientific Research Applications
3,4-Difluoro-5-nitromandelic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex fluorinated organic compounds.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with improved pharmacokinetic properties.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3,4-Difluoro-5-nitromandelic acid depends on its specific application. In biochemical contexts, the compound may interact with enzymes or receptors, altering their activity. The presence of fluorine atoms can enhance the compound’s binding affinity and metabolic stability, making it a valuable tool in drug design.
Comparison with Similar Compounds
3,4-Difluoromandelic acid: Lacks the nitro group, making it less reactive in certain chemical reactions.
5-Nitromandelic acid: Lacks the fluorine atoms, which may affect its chemical stability and reactivity.
3,4-Difluoro-5-aminomandelic acid:
Uniqueness: 3,4-Difluoro-5-nitromandelic acid is unique due to the combination of fluorine and nitro substituents on the aromatic ring, which imparts distinct chemical and physical properties. This makes it a versatile compound for various research and industrial applications.
Properties
IUPAC Name |
2-(3,4-difluoro-5-nitrophenyl)-2-hydroxyacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F2NO5/c9-4-1-3(7(12)8(13)14)2-5(6(4)10)11(15)16/h1-2,7,12H,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVGRNCGPYZXSNZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1[N+](=O)[O-])F)F)C(C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F2NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


